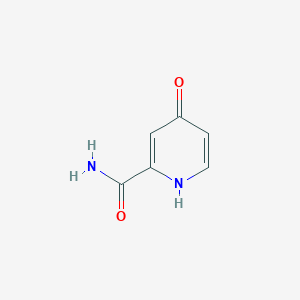

4-Oxo-1,4-dihydropyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETSXPSXBBJUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 4-Oxo-1,4-dihydropyridine-2-carboxamide and its Precursors

The construction of the 4-oxo-1,4-dihydropyridine core is accessible through several established and modern synthetic pathways. These methods range from traditional multi-component reactions to more novel strategies involving unique precursors and catalysts.

The Hantzsch dihydropyridine (B1217469) synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org This reaction produces a 1,4-dihydropyridine (B1200194) (1,4-DHP) structure. wikipedia.orgthermofisher.com The initial product can then be oxidized to form the corresponding pyridine derivative, a process driven by the stability gained through aromatization. wikipedia.org

While fundamentally effective, the classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions, extended reaction times, and modest product yields. wikipedia.org To address these limitations, numerous modifications have been developed. One such modification involves the use of benzyl alcohols in place of aldehydes. researchgate.net Other advancements focus on improving the reaction environment and efficiency through green chemistry principles. For instance, conducting the reaction in aqueous micelles with p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation has been shown to produce excellent yields of over 90%. wikipedia.org Microwave-assisted synthesis has also emerged as a powerful tool to promote these organic transformations, offering rapid and efficient access to 1,4-DHP scaffolds. mdpi.comresearchgate.net

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is a highly efficient strategy that avoids lengthy separation processes and the purification of intermediate compounds. The Hantzsch reaction is a quintessential example of a one-pot, three-component synthesis. wikipedia.orgmdpi.com This approach is widely utilized for preparing a diverse range of 1,4-DHP derivatives. mdpi.comresearchgate.net

The versatility of one-pot reactions is demonstrated in the synthesis of related heterocyclic structures. For example, a one-pot, three-component reaction employing an aldehyde, acetoacetanilide derivatives, and a urea derivative can produce bioactive tetrahydropyrimidinecarboxamides. nih.gov These reactions are often catalyzed, with lanthanum triflate being one effective catalyst that can yield good to excellent results under heating. nih.gov The development of such multi-component reactions underscores a commitment to atom economy and minimized environmental impact in modern organic synthesis. mdpi.com

The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates is of significant interest as these compounds are direct precursors to the target carboxamides and are present in numerous pharmaceutical agents. researchgate.net Novel synthetic methods have been developed to efficiently produce these intermediates with various substitution patterns.

A contemporary strategy for preparing 4-oxo-1,4-dihydropyridine-3-carboxylates utilizes an isoxazole-based precursor. beilstein-journals.orgnih.gov In this approach, methyl 2-(isoxazol-5-yl)-3-oxopropanoates are used as the key starting material. researchgate.net The isoxazole ring serves as a masked precursor that can be transformed into the desired pyridone structure under specific reaction conditions. This method allows for the synthesis of 2-alkyl-6-aryl, 2-aryl-6-aryl, and 2,6-diaryl substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org The isoxazole precursors themselves can be prepared through methods such as the cycloaddition of nitrile oxides to propargyl halides. beilstein-journals.org

The conversion of the isoxazole precursor into the final 4-oxo-1,4-dihydropyridine-3-carboxylate is achieved through a ring expansion reaction mediated by molybdenum hexacarbonyl (Mo(CO)₆). researchgate.netbeilstein-journals.orgnih.gov This transition metal complex facilitates the transformation of methyl 2-(isoxazol-5-yl)-3-oxopropanoates into the target pyridone derivatives. beilstein-journals.org The reaction is typically carried out in wet acetonitrile, and the reaction temperature is a critical parameter influencing the reaction time and yield. beilstein-journals.org For example, one reaction conducted at 70 °C was completed in a day, affording the desired pyridone in 74% yield, whereas increasing the temperature further led to resinification and lower yields. beilstein-journals.org Molybdenum hexacarbonyl is known to be an effective reagent in various organic transformations, including ring-opening reactions and as a source of carbon monoxide. researchgate.netorganic-chemistry.org

| Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|

| 60 | 2 days | 45 |

| 70 | 1 day | 74 |

| 80 | 3 hours | 63 |

| 85 | 3 hours | 42 |

N-substituted-acetoacetamides, such as acetoacetanilide derivatives, are crucial intermediates in the synthesis of various heterocyclic compounds, including structures related to this compound. nih.govresearchgate.net These molecules serve as key building blocks in multi-component reactions, providing both the carbonyl functionality and the N-substituted carboxamide portion that is incorporated into the final heterocyclic ring. nih.gov For instance, in the Biginelli reaction for synthesizing dihydropyrimidines and their analogs, a variety of primary, secondary, and tertiary acetoacetamides can be used to introduce diversity into the final product. researchgate.net Their use in one-pot syntheses highlights their importance as versatile synthons for constructing complex, biologically relevant molecules. nih.gov

Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates

Derivatization and Structural Modification Strategies

The biological activity of 1,4-dihydropyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. sphinxsai.com Strategic modifications at various positions are employed to modulate the pharmacological profile.

The substitution pattern around the 1,4-DHP ring is a critical determinant of its activity. sphinxsai.com

C-4 Position : This position is considered the most feasible for substitution. sphinxsai.com The presence of an aryl or heteroaryl group at C-4 is a traditional feature of many active 1,4-DHPs. researchgate.net Electron-withdrawing groups on an aromatic ring at this position, such as cyano (CN), nitro (NO₂), and halogens, can increase activity. acs.orgnih.gov

C-3 and C-5 Positions : Ester groups at these positions are generally considered optimal for activity. sphinxsai.com The type of ester can influence the compound's properties; for instance, aromatic esters have been found to be more potent than alkyl esters in certain antitubercular derivatives. researchgate.net Replacing these ester groups may reduce cardiovascular side effects while enhancing other properties. nih.gov

C-2 and C-6 Positions : Small alkyl groups, such as methyl, are typically favored at these positions. acs.orgsphinxsai.com However, research has shown that elongating these alkyl chains (e.g., to propyl groups) can enhance antitumor activity in some derivatives. nih.gov These positions can also be functionalized, for example, by converting methyl groups to bromomethyl groups, which then serve as handles for further reactions like electrocarboxylation. nih.govacs.org

The nitrogen atom at the N-1 position of the 1,4-dihydropyridine ring plays a crucial role in the molecule's activity. A key structural requirement for the activity of classical 1,4-DHPs is the presence of a hydrogen atom at this position. Substitution at the N-1 position, or oxidation of the ring to a pyridine, generally leads to a significant decrease or complete abolishment of activity. sphinxsai.com

The introduction of various functional groups onto the 1,4-DHP scaffold allows for fine-tuning of its chemical and biological properties.

Carboxylic and Ester Groups : As mentioned, ester groups at C-3 and C-5 are vital for the activity of many 1,4-DHPs. sphinxsai.com Carboxylic acid groups, often introduced via hydrolysis of esters or through methods like electrocarboxylation, can form hydrogen bonds and assist in ligand-protein interactions, thereby enhancing biological activity. nih.govacs.org

Halogen, Aryl, and Alkyl Groups : Aryl groups at the C-4 position are a hallmark of this class of compounds. sphinxsai.comresearchgate.net Substituting this aryl ring with halogens or other electron-withdrawing groups can modulate activity. acs.orgnih.gov Alkyl groups are most commonly found at the C-2 and C-6 positions, where their size can influence potency. acs.orgnih.gov

Table 3: Summary of Substituent Effects on the 1,4-Dihydropyridine Ring

| Position | Favorable Substituents | Effect | Reference |

|---|---|---|---|

| N-1 | -H (unsubstituted) | Essential for activity; substitution abolishes activity. | sphinxsai.com |

| C-2, C-6 | Small alkyl groups (e.g., methyl) | Generally optimal for activity. | acs.orgsphinxsai.com |

| C-3, C-5 | Ester groups | Optimal for activity; can be modified to alter properties. | sphinxsai.comnih.gov |

| C-4 | Aryl ring with electron-withdrawing groups (e.g., -NO₂, -CN, halogens) | Enhances activity. | acs.orgnih.gov |

Compound Index

Stereoselective Synthesis and Chiral Analogues

The generation of enantiomerically pure analogues of this compound is of significant interest due to the often-differentiated biological activity of individual enantiomers. Methodologies for achieving stereoselectivity primarily revolve around the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Enzyme-Catalysed Kinetic Resolution

Enzyme-catalysed kinetic resolution has emerged as a powerful and environmentally benign strategy for the separation of enantiomers of chiral 1,4-dihydropyridines and related pyridone structures. This technique leverages the stereospecificity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

The application of this methodology to analogues of this compound typically involves the enzymatic hydrolysis or acylation of a related ester precursor. For instance, a racemic ester derivative can be subjected to enzymatic hydrolysis where the enzyme selectively converts one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently employed for such resolutions due to their broad substrate scope and high enantioselectivity. The efficiency of the resolution is influenced by factors such as the choice of enzyme, solvent, acylating agent (in the case of transesterification), and temperature. While direct enzymatic resolution of the carboxamide functional group at the 2-position is less common, the resolution of a precursor with an ester group at this position, followed by amidation, presents a viable route to the enantiomerically enriched target compound.

Characterization Techniques in Synthetic Research

The structural elucidation and confirmation of this compound and its synthetic intermediates rely on a suite of advanced analytical techniques. Spectroscopic methods provide information about the molecular structure and functional groups, while X-ray diffraction offers definitive proof of the three-dimensional arrangement of atoms in the solid state.

Spectroscopic Methods (NMR, IR, ESI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the characterization of this compound. In the ¹H NMR spectrum, the protons on the dihydropyridine ring exhibit characteristic chemical shifts. The NH proton of the ring typically appears as a broad singlet at a downfield chemical shift. The protons of the carboxamide group (NH₂) would also present as distinct signals.

The ¹³C NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the 4-oxo group is expected to resonate at a significantly downfield chemical shift (around 175-185 ppm). The carbons of the dihydropyridine ring show signals in the olefinic region, with those adjacent to the nitrogen atom appearing at a more downfield position.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the principal functional groups within the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the 4-oxo group and the amide carbonyl. The N-H stretching vibrations of the ring and the amide group would appear as distinct bands in the region of 3200-3400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight of the compound and to gain information about its fragmentation patterns. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular mass.

| Spectroscopic Data for 1,4-Dihydropyridine Analogues | |

| Technique | Characteristic Signals |

| ¹H NMR | NH (ring): Broad singlet, downfield |

| CH (ring): Signals in the olefinic region | |

| NH₂ (amide): Distinct proton signals | |

| ¹³C NMR | C=O (4-oxo): ~175-185 ppm |

| C=O (amide): ~165-175 ppm | |

| C (ring): Signals in the olefinic region | |

| IR | N-H stretch: 3200-3400 cm⁻¹ |

| C=O stretch (oxo & amide): 1650-1750 cm⁻¹ | |

| ESI-MS | Molecular Ion: [M+H]⁺ |

X-ray Diffraction Analysis

These structures reveal a nearly planar conformation of the 4-oxo-1,4-dihydropyridine ring. The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds. In the case of carboxamide derivatives, hydrogen bonds are observed between the amide NH and the carbonyl oxygen of the 4-oxo group of an adjacent molecule, often forming infinite chains. An intramolecular hydrogen bond can also be present between the amide NH and the 4-oxo group.

| Crystallographic Data for 4-Oxo-1,4-dihydropyridine Derivatives | |

| Compound | 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide |

| Formula | C₁₂H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.335(3) |

| b (Å) | 5.0063(12) |

| c (Å) | 19.559(5) |

| β (°) | 98.49(2) |

| Volume (ų) | 1000.1(5) |

| Z | 4 |

| Hydrogen Bonding | Intermolecular N-H···O=C |

| Compound | Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate |

| Formula | C₈H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9351(10) |

| b (Å) | 11.5323(5) |

| c (Å) | 9.0743(11) |

| β (°) | 91.500(4) |

| Volume (ų) | 829.13(15) |

| Z | 4 |

| Hydrogen Bonding | Bifurcated N-H···(O,O) |

Structure Activity Relationships Sar and Molecular Design

Elucidation of Key Structural Features for Biological Activity.ucl.ac.beacs.orgnih.govnih.gov

The biological activity of 4-oxo-1,4-dihydropyridine-2-carboxamide derivatives is intricately linked to their structural features. The core heterocyclic system and the nature and position of its substituents are critical determinants of their pharmacological effects.

The 1,4-dihydropyridine (B1200194) (1,4-DHP) ring is a versatile scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. eurekaselect.comresearchgate.neteurekaselect.com This heterocyclic system serves as a foundational structure for various therapeutic agents. eurekaselect.com The 4-oxo-1,4-dihydropyridine scaffold, in particular, has proven to be a highly effective framework for the design of novel ligands targeting specific receptors, such as the CB2 cannabinoid receptor. ucl.ac.beacs.org Its inherent properties allow for systematic modifications to modulate biological activity. ucl.ac.be

The pharmacological profile of this compound analogs is significantly influenced by the substituents at various positions on the dihydropyridine (B1217469) ring.

C-2 Position: The carboxamide group at the C-2 position is a key feature. Modifications to this group can impact activity. For instance, the synthesis of related compounds often involves the amidation of a carboxylic acid precursor at this position. ucl.ac.be

C-3 Position: Substituents at the C-3 position can influence the compound's properties. For example, the presence of a benzyloxy group at C-3 has been noted in the synthesis of related analogs. researchgate.net

C-4 Position: While some related series of compounds, like 4-oxo-1,4-dihydroquinolines, show a switch in functional activity with phenyl substitution at C-4, this is not the case for the 4-oxo-1,4-dihydropyridine series. researchgate.net In the latter, substitution at the C-4 position with a phenyl group was found to be detrimental to affinity for the CB2 receptor. researchgate.net

C-5 Position: The nature of the substituent at the C-5 position can also modulate activity. For example, the introduction of a methoxybenzyl ether at this position is a feature in some designed analogs. evitachem.com

C-6 Position: The substituent at the C-6 position is crucial in determining the functional activity of these compounds, particularly their interaction with the CB2 receptor. ucl.ac.beacs.org Replacing an alkyl group (e.g., methyl or tert-butyl) with a phenyl or 4-chlorophenyl group at this position can switch the compound's functionality from an agonist to an inverse agonist. ucl.ac.beacs.orgnih.gov This highlights the C-6 position as a "molecular switch" for functional activity. ucl.ac.be

Table 1: Influence of C-6 Substituent on Functional Activity at the CB2 Receptor

| C-6 Substituent | Functional Activity | Reference |

|---|---|---|

| Methyl | Agonist | ucl.ac.beacs.orgnih.gov |

| tert-Butyl | Agonist | ucl.ac.beacs.orgnih.gov |

| Phenyl | Inverse Agonist | ucl.ac.beacs.orgnih.gov |

| 4-Chlorophenyl | Inverse Agonist | ucl.ac.beacs.orgnih.gov |

| 4-Methoxyphenyl | Partial Agonist | ucl.ac.be |

Chirality plays a significant role in the biological activity of dihydropyridine derivatives. Enantiomers of asymmetrically substituted 1,4-dihydropyridines often exhibit different, and sometimes opposing, pharmacological effects. mdpi.com For instance, in the context of calcium channel modulation, the (+)- and (-)-enantiomers of the dihydropyridine PN200-110 show markedly different inhibitory potencies. nih.gov Similarly, the enantiomers of Sandoz 202-791 display opposing actions, with the (+)-enantiomer acting as a potentiator of secretion and the (-)-enantiomer acting as a potent inhibitor. nih.gov This stereoselectivity underscores the importance of considering chirality in the design and development of new 1,4-dihydropyridine-based therapeutic agents. mdpi.comnih.gov

Design Principles for Modulating Pharmacological Profiles

The design of this compound derivatives with specific pharmacological profiles involves a strategic approach to ligand design and the manipulation of their functional activity.

The 4-oxo-1,4-dihydropyridine scaffold is a valuable template for designing selective ligands for the CB2 cannabinoid receptor. ucl.ac.benih.gov By systematically modifying the substituents around the heterocyclic ring, it is possible to achieve high affinity and selectivity for the CB2 receptor over the CB1 receptor. ucl.ac.beacs.org This targeted approach has led to the development of potent and selective CB2 receptor ligands with potential therapeutic applications. acs.org The adamantyl residue is a structural feature that has been incorporated into some 4-oxo-1,4-dihydropyridine-derived CB2R ligands. rsc.org

A key strategy for modulating the pharmacological profile of these compounds lies in the targeted development of agonists and inverse agonists. As previously mentioned, the substituent at the C-6 position of the 4-oxo-1,4-dihydropyridine ring is a critical determinant of functionality. ucl.ac.beacs.orgnih.gov

Agonist Development: The presence of an alkyl group, such as a methyl or tert-butyl group, at the C-6 position generally results in agonist activity at the CB2 receptor. ucl.ac.benih.gov Further optimization of other substituents can lead to the discovery of potent and selective CB2 agonists. acs.org

Inverse Agonist Development: Conversely, introducing an aryl group, like a phenyl or 4-chlorophenyl group, at the C-6 position typically leads to inverse agonist activity. ucl.ac.benih.gov This "agonist-to-inverse agonist" switch based on the C-6 substituent provides a clear design principle for developing compounds with opposing functional effects. ucl.ac.be In silico studies suggest that the C-6 substituent may influence the conformation of a specific tryptophan residue (W6.48) which is known to be crucial in the activation of G-protein coupled receptors. acs.orgnih.gov

Table 2: Design Strategy for Functional Activity at the CB2 Receptor

| Desired Functionality | C-6 Substituent Strategy | Reference |

|---|---|---|

| Agonist | Introduce an alkyl group (e.g., methyl, tert-butyl) | ucl.ac.benih.gov |

| Inverse Agonist | Introduce an aryl group (e.g., phenyl, 4-chlorophenyl) | ucl.ac.benih.gov |

Bioisosteric Replacements and their Effects

Bioisosteric replacement is a crucial technique in medicinal chemistry where one functional group is substituted for another with similar physical or chemical properties to improve the compound's biological activity or metabolic stability. cambridgemedchemconsulting.comdrughunter.com For derivatives of the 4-oxo-1,4-dihydropyridine scaffold, this approach has yielded significant insights.

A pivotal study on the related 4-oxo-1,4-dihydropyridine scaffold demonstrated that the functionality of the entire series is controlled by the substituent at the C-6 position. nih.gov The research, which started from a series of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) agonists, led to the development of selective CB2 receptor inverse agonists. nih.gov The functional switch is attributed to the nature of the C-6 substituent:

Agonists were characterized by bearing a methyl or a tert-butyl group. nih.gov

Inverse agonists were found to have a phenyl or 4-chlorophenyl group at the same position. nih.gov

This functional modulation highlights the sensitivity of the scaffold's interaction with its biological target to small structural changes.

Furthermore, the carboxamide moiety itself is a frequent target for bioisosteric replacement. Common strategies include the introduction of heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles. drughunter.comnih.gov These replacements can mimic the hydrogen bonding properties of the original amide while potentially offering improved metabolic stability and pharmacokinetic profiles. drughunter.com For instance, the replacement of a problematic amide with a 1,2,4-oxadiazole (B8745197) ring has been successful in creating potent and selective γ-secretase inhibitors with excellent pharmacokinetic properties in animal models. nih.gov Another effective bioisosteric replacement for the carboxamide is the nitrile group, which has been shown to confer antimicrobial activity to the dihydropyridine nucleus. nih.gov

Table 1: Effects of Bioisosteric Replacements on 4-Oxo-1,4-dihydropyridine Derivatives

Computational Approaches in SAR Studies

Computational methods are indispensable for elucidating the complex relationship between the structure of this compound derivatives and their biological function. These approaches allow for the rational design of new, more effective molecules.

In Silico Studies for Structure-Function Relationships

In silico studies provide deep insights into how structural modifications influence biological activity. For the related 4-oxo-1,4-dihydropyridine scaffold, in silico analysis suggested that the substituent at the C-6 position could directly modulate the conformation of W6.48, a tryptophan residue known to be critical in the activation of G-protein coupled receptors (GPCRs). nih.gov This finding provides a molecular-level explanation for the observed switch between agonist and inverse agonist activity. nih.gov

In other studies on dihydropyridine derivatives, theoretical calculations using Density Functional Theory (DFT) have been employed to correlate molecular parameters with experimental results, such as cytotoxic activity against cancer cell lines. nih.gov For instance, two dihydropyridine carboxylic acid derivatives (3a and 3b) showed high cytotoxic activity against the HCT-15 cell line, and in silico predictions indicated they possess physicochemical characteristics that would likely make them orally active drugs. nih.gov The crystal structure of the related compound 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide shows a nearly planar conformation, with the crystal structure being sustained by hydrogen bonds between the NH group and the carbonyl oxygen of the 4-oxo-1,4-dihydropyridine ring. nih.govresearchgate.net This structural information is fundamental for building accurate in silico models.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools used to predict the binding orientation and affinity of a ligand to its protein target. Numerous studies on analogs of this compound have utilized these techniques to guide drug discovery.

In a search for new BACE-1 inhibitors for Alzheimer's disease, docking studies were performed on a series of 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives. nih.gov This led to the identification of analog 14e as the most potent compound, with an IC50 of 1.89 μM. nih.gov

Similarly, molecular docking was used to investigate 4-oxo-1,4-dihydroquinoline-3-carboxamides as potential anticancer agents targeting the Axl kinase domain (PDB ID: 5U6B). researchgate.net The study identified compound 9L as having the best docking score of -4.085 kcal/mol and a PRIME MM/GBSA binding energy of -63.302 kcal/mol. researchgate.net

Molecular modeling of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives targeting the CB2 cannabinoid receptor revealed that a key compound, 30 , interacts with the receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions. nih.gov

Table 2: Summary of Molecular Docking Studies on Related Scaffolds

Quantum and Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of molecules, such as their reactivity and oxidation potential. The oxidation of the 1,4-dihydropyridine ring is a critical process, as it can lead to aromatization and a change in biological activity.

A theoretical study investigated the oxidation process of 1,4-dihydropyridine and related structures, which is proposed to occur through a combination of two one-electron transfers and two deprotonation steps. researchgate.net This study utilized various levels of theory, including Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT), along with different basis sets and environmental models (vacuum and PCM), to calculate the energy changes during oxidation. researchgate.net

Other computational studies have used DFT methods with the B3LYP functional and the 6-311G+(d,p) basis set to perform quantum chemical calculations on related heterocyclic structures, correlating computed NMR signals with experimental data. nih.gov For 2,6-dimethyl-1,4-dihydropyridine derivatives, both mechanistic (MMFF) and quantum (B3LYP) methods have been successfully used to obtain optimized 3D geometries, which are essential inputs for further QSPR analysis. mdpi.com

Pharmacological and Biological Activities of 4 Oxo 1,4 Dihydropyridine 2 Carboxamide Derivatives

Cannabinoid Receptor Modulation

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, plays a crucial role in various physiological processes. The 4-oxo-1,4-dihydropyridine scaffold has been identified as a promising framework for developing selective ligands for these receptors. acs.orgnih.gov

CB2 Receptor Ligand Activity

Derivatives of 4-oxo-1,4-dihydropyridine have been synthesized and evaluated for their binding affinity to human cannabinoid receptors. nih.gov These compounds have shown notable activity as ligands for the CB2 receptor. acs.orgnih.gov The development of these derivatives was initiated from a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides, which were known to be selective CB2 agonists. acs.orgnih.gov The resulting 4-oxo-1,4-dihydropyridine compounds demonstrated high affinity and potency at the CB2 receptor. acs.orgnih.gov

Selectivity Profile (CB1 vs. CB2)

A key aspect of the development of these compounds has been achieving selectivity for the CB2 receptor over the CB1 receptor. The 4-oxo-1,4-dihydropyridine derivatives have shown only modest affinity for the centrally expressed CB1 cannabinoid receptor, highlighting their selectivity towards the CB2 receptor. acs.orgnih.gov This selectivity is a desirable trait, as it can potentially minimize the psychoactive side effects associated with CB1 receptor activation.

Functional Activity as Agonists or Inverse Agonists

Interestingly, the functional activity of this class of compounds—whether they act as agonists or inverse agonists—is determined by the substituent at the C-6 position of the dihydropyridine (B1217469) ring. acs.orgnih.gov

Agonists: Compounds bearing a methyl or a tert-butyl group at the C-6 position have been found to act as CB2 receptor agonists. acs.orgnih.gov Further research led to the discovery of potent and selective CB2 receptor agonists within this series. nih.gov

Inverse Agonists: Conversely, derivatives with a phenyl or 4-chlorophenyl group at the C-6 position exhibit inverse agonist activity at the CB2 receptor. acs.orgnih.gov

Computational studies suggest that the nature of the C-6 substituent influences the conformation of a specific amino acid, W6.48, which is known to be critical in the activation of G-protein coupled receptors like the cannabinoid receptors. acs.orgnih.gov

Antimicrobial and Antitubercular Activities

The 1,4-dihydropyridine (B1200194) scaffold is not only relevant for cannabinoid receptor modulation but also shows promise in the development of new antimicrobial agents. nih.govnih.govnih.govzenodo.org These derivatives have been investigated for their efficacy against a variety of bacteria and fungi, including the resilient Mycobacterium tuberculosis. nih.govnih.gov

Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, E. coli, Mycobacterium tuberculosis)

The antibacterial potential of 1,4-dihydropyridine derivatives has been evaluated against several bacterial species. nih.gov Generally, these compounds appear to be more effective against prokaryotic cells (bacteria) than eukaryotic cells (fungi). nih.gov

Staphylococcus aureus : Certain 1,4-dihydropyridine derivatives have demonstrated inhibitory activity against Staphylococcus aureus. nih.gov For instance, one derivative with a 2-cyano-3-oxo-3-phenylprop-1-en-1-yl group at the C2 position showed a minimum inhibitory concentration (MIC) of 25 μg/ml against S. aureus. nih.gov Another study on dihydropyridine hybrids also reported activity against this Gram-positive bacterium. nih.gov

Escherichia coli : The efficacy against Gram-negative bacteria like Escherichia coli appears to be more variable. nih.gov The same derivative that was effective against S. aureus also inhibited the growth of E. coli, but at a higher concentration (MIC of 100 μg/ml). nih.gov This observation aligns with other findings that 1,4-DHP derivatives often exhibit better activity against Gram-positive than Gram-negative bacteria. nih.gov

Mycobacterium tuberculosis : The fight against tuberculosis, caused by Mycobacterium tuberculosis, is a critical area of research. nih.gov Several studies have highlighted the potential of dihydropyridine and related structures as antitubercular agents. nih.govnih.govnih.govnih.gov For example, a series of (E)-4-oxo-2-crotonamide derivatives, which share a similar structural motif, displayed promising activity against M. tuberculosis, with MIC values ranging from 0.125 to 4 µg/mL. nih.gov Another study on tetrahydropyrazolopyrimidine carboxamide derivatives also identified a potent candidate for treating both drug-sensitive and drug-resistant tuberculosis. nih.gov

Antifungal Properties

In addition to their antibacterial action, some 1,4-dihydropyridine derivatives have been shown to possess antifungal properties. nih.govzenodo.orgnih.govnih.gov However, their effect on fungal growth is often described as moderate. nih.gov For instance, at concentrations of 25 μg/ml and 50 μg/ml, certain derivatives inhibited the growth of model fungal strains by 30% and 50%, respectively. nih.gov Beyond these concentrations, the antifungal activity tended to plateau. nih.gov Other related heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have also been investigated for their antifungal activity against various plant pathogenic fungi. nih.gov

Interactive Data Tables

Cannabinoid Receptor Activity of 4-Oxo-1,4-dihydropyridine-2-carboxamide Derivatives

| C-6 Substituent | Functional Activity at CB2 Receptor |

| Methyl | Agonist acs.orgnih.gov |

| tert-Butyl | Agonist acs.orgnih.gov |

| Phenyl | Inverse Agonist acs.orgnih.gov |

| 4-Chlorophenyl | Inverse Agonist acs.orgnih.gov |

Antimicrobial Activity of a 1,4-Dihydropyridine Derivative

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

| Mycobacterium smegmatis | 9 μg/ml nih.gov |

| Staphylococcus aureus | 25 μg/ml nih.gov |

| Escherichia coli | 100 μg/ml nih.gov |

Modulation of Resistance Mechanisms (e.g., Efflux Pumps)

The emergence of multidrug resistance (MDR) in pathogenic bacteria and cancer cells presents a significant challenge in treatment. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. mdpi.com Derivatives of the dihydropyridine class have been investigated for their potential to modulate these resistance mechanisms.

Efflux pumps are membrane transporters that expel a wide range of substrates, including antibiotics and chemotherapeutic drugs. mdpi.com In bacteria like Staphylococcus aureus, efflux pumps of the major facilitator superfamily (MFS) are key contributors to antimicrobial resistance. nih.gov Research has shown that certain compounds can inhibit these pumps, thereby restoring the activity of conventional antibiotics. For instance, inhibitors of the NorA efflux pump in S. aureus have been shown to potentiate the effects of phenothiazinium dyes used in antimicrobial photodynamic inactivation. nih.gov

Studies on various heterocyclic compounds have demonstrated their ability to inhibit bacterial efflux pumps. For example, specific compounds isolated from Loeseneriella africana have shown efflux pump inhibition activity against E. coli and P. aeruginosa. mdpi.com While direct studies on this compound derivatives as efflux pump inhibitors are not extensively detailed in the provided results, the general class of dihydropyridines and related nitrogen-containing heterocyclic structures have shown promise in this area. nih.govgoogle.com The mechanism of action for these inhibitors can vary, including disrupting the proton motive force that powers the pumps or blocking the substrate binding sites. mdpi.com

The potential for these derivatives to act as efflux pump inhibitors (EPIs) could lead to their use as adjuvants in antimicrobial and anticancer therapies, overcoming resistance and enhancing the efficacy of existing drugs.

Anti-inflammatory and Analgesic Properties

Derivatives of the 1,4-dihydropyridine scaffold have demonstrated significant anti-inflammatory and analgesic activities. These properties are often linked to their ability to modulate various inflammatory pathways and mediators.

Research into a series of 1,4-dihydropyridine derivatives revealed their potential to reduce inflammation. In one study, a specific derivative (compound 4) was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This compound also increased the secretion of the anti-inflammatory cytokine IL-10 and enhanced the phagocytic activity of macrophages. nih.gov In an in vivo model of acute lung injury, this derivative reduced leukocyte migration, myeloperoxidase (MPO) activity, and lung tissue damage. nih.gov These findings suggest that the anti-inflammatory effects may be partly due to the repolarization of macrophages to an anti-inflammatory M2 phenotype. nih.gov

Another study focused on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, which share a similar structural motif. A lead compound from this series, 13a, significantly inhibited the LPS-induced expression of IL-6 and TNF-α and suppressed the activation of the NF-κB pathway. nih.gov This compound also showed protective effects in a mouse model of sepsis. nih.gov

In terms of analgesic activity, 1,4-dihydropyridine hybrid benzamide (B126) derivatives have been synthesized and evaluated. nih.gov The mechanism of analgesia for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov A study demonstrated that a hybrid compound, 2c, which incorporates a salicylamide (B354443) moiety, exhibited potent analgesic activity, comparable to the reference drug diclofenac. nih.gov Molecular docking studies suggested that this compound has a high potential to inhibit COX proteins. nih.gov

Table 1: Anti-inflammatory Activity of Dihydropyridine Derivatives

| Compound/Derivative | Model System | Key Findings | Reference |

|---|---|---|---|

| Compound 4 (1,4-DHP derivative) | RAW264.7 macrophages (in vitro), Acute Lung Injury (in vivo) | Inhibited NO, IL-6, TNF-α; Increased IL-10, phagocytosis; Reduced leukocyte migration and MPO activity. nih.gov | nih.gov |

| 13a (4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide) | J774A.1, THP-1, LX-2 cells (in vitro), Sepsis (in vivo) | Inhibited IL-6 and TNF-α expression; Suppressed NF-κB activation; Promoted survival in sepsis model. nih.gov | nih.gov |

| N,4-diaryl-1,6-dimethyl-2-thioxo(oxo)-1,2,3,4-tetrahydropyrimidine-5-carboxamides | Formalin-induced paw edema (in vivo) | Demonstrated anti-inflammatory efficacy. researchgate.net | researchgate.net |

Anticancer and Antitumor Potential

The 1,4-dihydropyridine scaffold has been a source of compounds with promising anticancer and antitumor activities. These derivatives have been shown to exert cytotoxic effects against various cancer cell lines through different mechanisms of action.

A study on a series of symmetric and asymmetric 4-aryl-1,4-dihydropyridines revealed their cytotoxic potential against human glioblastoma (U-251MG), cervical adenocarcinoma (HeLa 229), and breast carcinoma (MCF-7) cell lines. mdpi.com Notably, symmetric 1,4-DHPs, specifically compounds 18 , 19 , and 20 , showed significant activity against HeLa and MCF-7 cells, with IC50 values in the low micromolar range. mdpi.com These compounds were also found to be more toxic to cancer cells than to normal human fibroblasts, indicating a degree of selectivity. mdpi.com

Another investigation into 1,4-dihydropyridine-based 1,2,3-triazole derivatives demonstrated their significant antiproliferative activity against colorectal adenocarcinoma (Caco-2) cell lines, with IC50 values ranging from 0.63 to 5.68 µM. nih.gov The most active compounds, 13ab′ and 13ad′ , were found to induce cell death through apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Molecular docking studies suggested that these compounds interact with key proteins involved in cell proliferation, such as protein kinase CK2α and tankyrases. nih.gov

Furthermore, N-substituted 1H-indole-2-carboxamides have been evaluated as potential anticancer agents, showing notable cytotoxicity and selectivity against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines. nih.gov The indole-2-carboxamide structure, which features a carboxamide group, is recognized for its ability to interact with various biological targets implicated in tumor progression. nih.gov

Table 2: Anticancer Activity of 1,4-Dihydropyridine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Values | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 18 | HeLa, MCF-7 | IC50 = 3.6 µM (HeLa), 5.2 µM (MCF-7) | Cytotoxicity | mdpi.com |

| Compound 19 | HeLa, MCF-7 | IC50 = 2.3 µM (HeLa), 5.7 µM (MCF-7) | Cytotoxicity | mdpi.com |

| Compound 20 | HeLa, MCF-7 | IC50 = 4.1 µM (HeLa), 11.9 µM (MCF-7) | Cytotoxicity | mdpi.com |

| 13ad' (1,4-DHP-triazole) | Caco-2 | IC50 = 0.63 ± 0.05 µM | Apoptosis induction, G2/M cell cycle arrest | nih.gov |

| Compound 21 | HeLa | IC50 = 39.7 µM | Cytotoxicity | mdpi.com |

Other Reported Biological Activities

Derivatives of 1,4-dihydropyridine have been synthesized and evaluated for their anticonvulsant properties. In one study, a series of 2,2'-{[4-(aryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]dicarbonyl}dihydrazinecarbothioamides were prepared and screened for anticonvulsant activity using the maximal electrode induced convulsion method in rats. nih.govresearchgate.net The compound 2,2'-{[4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]dicarbonyl} dihydrazinecarbothioamide (2a ) was found to be highly active compared to other derivatives in the series. nih.govresearchgate.net

Another study investigated asymmetrical and symmetrical 1,4-dihydropyridine derivatives against pentylenetetrazole-induced convulsions. niscpr.res.in Compounds 3c and 4b were found to be more potent than the standard drug, phenytoin, in this model. niscpr.res.in The anticonvulsant potential of these compounds was assessed based on their ability to increase the latency to convulsions and decrease the number of convulsions. niscpr.res.in

Quinazolin-4(3H)-one derivatives have also been explored for their anticonvulsant activity, with some compounds showing potential as positive allosteric modulators of the GABAA receptor. mdpi.com

Table 3: Anticonvulsant Activity of Dihydropyridine Derivatives

| Compound/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Compound 2a | Swiss albino rat (Maximal electrode induced convulsion) | Highly active compared to other compounds in the series. nih.govresearchgate.net | nih.govresearchgate.net |

| Compounds 3c and 4b | Mice (Pentylenetetrazole-induced convulsions) | More potent than the standard, Phenytoin. niscpr.res.in | niscpr.res.in |

| Compound 8b (Quinazolin-4(3H)-one derivative) | Mice (Pentylenetetrazole-induced convulsions) | Showed favorable results in reducing seizure number and providing protection. mdpi.com | mdpi.com |

Certain 1,4-dihydropyridine derivatives have been found to possess antithrombotic properties. A series of 1,4-dihydropyridines linked to 1,2-benzisothiazol-3-ones were synthesized and evaluated for their ability to inhibit collagen-induced platelet aggregation in human platelet-rich plasma and to protect mice against experimental thrombosis. nih.gov The results indicated that these compounds were effective in vitro inhibitors of platelet aggregation and also reduced mortality in the mouse antithrombotic assay. nih.gov The compound 2-(1,1,3-Trioxo-2,3-dihydro-1,2-benzisothiazol-2-yl)ethyl 2,6-dimethyl-5-(ethoxycarbonyl)-4-methyl-1,4-dihydropyridinecarboxylate (4A ) was identified as a particularly promising candidate. nih.gov

In a separate line of research, amides and peptides of 4-amino-5-oxoprolines have been synthesized and studied for their antiplatelet and antithrombotic activities. mdpi.com These compounds were found to slow down thrombus formation in models of both arterial and venous thrombosis without significantly affecting plasma hemostasis parameters. mdpi.com Among the studied derivatives, (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine was the most efficient. mdpi.com

Table 4: Antithrombotic Activity of Dihydropyridine and Related Derivatives

| Compound/Derivative | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Compound 4A | Collagen-induced platelet aggregation (in vitro), Mouse antithrombotic assay (in vivo) | Inhibited platelet aggregation and reduced mortality. nih.gov | nih.gov |

| (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine | Arterial and venous thrombosis models (in vivo) | Slowed down thrombus formation. mdpi.com | mdpi.com |

Many 1,4-dihydropyridine (DHP) derivatives are recognized for their redox properties and their capacity to act as protectors against oxidative stress. nih.gov These compounds are considered a distinct group of antioxidants with bioprotective capabilities. nih.gov Their protective effects have been observed against oxidative stress-induced damage in various biological systems, including low-density lipoproteins (LDL), mitochondria, and different cell types. nih.gov

Some 1,4-DHP derivatives, such as glutapyrone (B137789) and diludine, have been shown to mitigate spontaneous and chemically induced mutagenesis. nih.gov Others, like AV-153, glutapyrone, and carbatones, protect DNA from damage caused by reactive oxygen species like hydrogen peroxide and peroxynitrite. nih.gov

L-2-oxothiazolidine-4-carboxylate (OTC), a precursor of cysteine which is crucial for glutathione (B108866) (GSH) synthesis, has demonstrated protective effects against oxidative stress. mdpi.com In a study on isoproterenol-induced myocardial infarction in rats, OTC treatment enhanced cardiac antioxidant mechanisms, reduced lipid peroxidation, and preserved the integrity of heart tissue. mdpi.com These findings highlight the potential of compounds that can bolster the cellular antioxidant defense systems in protecting against stress-induced damage.

Neuroprotective Applications

Derivatives of 1,4-dihydropyridine are being actively investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's. These compounds exhibit a multi-target approach to neuroprotection. Research has shown that certain 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines, which are structurally related to 4-oxo-1,4-dihydropyridine-2-carboxamides, possess potent antioxidant and anti-inflammatory properties. nih.gov They are capable of scavenging both oxygen and nitrogen radical species, which are implicated in the neuronal damage observed in Alzheimer's disease. nih.gov

A key pathological feature of Alzheimer's is the hyperphosphorylation of the tau protein, a process linked to the over-activity of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govsigmaaldrich.com Dysregulation of cytosolic calcium ion (Ca2+) homeostasis is another critical factor that contributes to neuronal apoptosis and the production of free radicals. nih.govsigmaaldrich.com Certain dihydropyridine derivatives have demonstrated the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels, thereby addressing these pathological mechanisms. nih.gov For instance, one study highlighted a derivative, compound 4g, which was found to reverse cell death induced by tau hyperphosphorylation in hippocampal slices by inhibiting the production of reactive oxygen species (ROS). nih.gov

Furthermore, the dihydropyridine derivative CV-159 has shown significant neuroprotective effects in animal models of ischemic brain injury. nih.gov It was observed to protect against delayed neuronal death in the hippocampal CA1 region following transient forebrain ischemia and reduce the size of brain infarcts after permanent middle cerebral artery occlusion. nih.gov This protection is thought to be mediated by its dual action of blocking L-type Ca2+ channels and inhibiting calmodulin (CaM)-dependent pathways. nih.gov

More recent studies on thiazole-carboxamide derivatives have also pointed towards a neuroprotective potential by modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These compounds act as negative allosteric modulators, efficiently enhancing the deactivation rates of AMPAR-mediated currents, which could be beneficial in neurological conditions characterized by excessive excitatory neurotransmission. nih.gov

Table 1: Neuroprotective Activities of Selected Dihydropyridine Derivatives

| Derivative/Compound | Mechanism of Action | Experimental Model | Key Findings | Reference |

| 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines | Antioxidant, anti-inflammatory, GSK-3β inhibition, L-type Ca2+ channel blockade | In vitro models of neurodegeneration, hippocampal slices | Potent free radical scavenging, inhibition of tau hyperphosphorylation-induced cell death | nih.gov |

| CV-159 | L-type Ca2+ channel blocker, Calmodulin (CaM) inhibitor | Rat model of transient forebrain ischemia and permanent middle cerebral artery occlusion | Significant protection against delayed neuronal death, reduction in brain infarct size | nih.gov |

| Thiazole-carboxamide derivatives | Negative allosteric modulators of AMPA receptors | HEK293T cells expressing AMPA receptors | Potent inhibition of AMPAR-mediated currents, enhanced deactivation rates | nih.gov |

Anti-atherosclerotic and Anti-aggregation

Dihydropyridine calcium channel blockers (CCBs), a class of compounds that can include 4-oxo-1,4-dihydropyridine derivatives, have demonstrated potential anti-atherosclerotic effects that extend beyond their primary blood pressure-lowering activity. bldpharm.com Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, and reactive oxygen species (ROS) play a crucial role in its progression. bldpharm.com Dihydropyridine CCBs have been shown to suppress the generation of ROS and the subsequent inflammatory responses in vascular cells and arterial walls. bldpharm.com

An early event in the development of atherosclerosis is the adhesion of monocytes to endothelial cells. bldpharm.com Studies have indicated that dihydropyridine CCBs can inhibit this process by suppressing the expression of adhesion molecules. bldpharm.com Furthermore, these compounds can inhibit the proliferation and migration of smooth muscle cells, which are key events in the formation of atherosclerotic plaques. bldpharm.com

In macrophages, which are central to the formation of foam cells within plaques, dihydropyridine CCBs have been observed to decrease the accumulation and esterification of cholesterol while increasing the hydrolysis of cholesteryl esters. bldpharm.com They also suppress the expression of matrix metalloproteinases, enzymes that can affect the stability of atheromatous plaques. bldpharm.com Some of the anti-atherosclerotic effects of these dihydropyridine derivatives may be mediated through the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ). bldpharm.com While direct evidence for this compound derivatives in this context is still emerging, the activities of the broader dihydropyridine class suggest a promising avenue for research.

Anti-diabetic Properties

Several derivatives of the this compound scaffold and related structures have been investigated for their potential in managing diabetes mellitus. One line of research has focused on the synthesis of 1,4-dihydropyridine (DHP) derivatives and their screening for antidiabetic activity. In one such study, a compound designated as 8b demonstrated a more potent antidiabetic effect than the standard drug glimepiride (B1671586) in an in vivo blood glucose test. ambeed.com The proposed mechanism for this activity involves the reduction of reactive oxygen species (ROS) in both β-cells and muscle cells, coupled with the inhibition of the α-glucosidase enzyme. ambeed.com

Another approach has involved the design of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5). nih.gov TGR5 activation is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone with significant glucose-lowering effects. One of the synthesized compounds, 23g, exhibited low nanomolar potency in activating human and mouse TGR5 and demonstrated a dose-dependent GLP-1 secretion effect. nih.gov In animal models, this compound significantly reduced blood glucose levels and improved glucose tolerance. nih.gov

Furthermore, zinc(II) complexes of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides have been evaluated for their insulin-mimetic activity. epo.org Several of these complexes displayed higher in vitro insulin-mimetic activity than the control, zinc sulfate, as determined by their ability to inhibit free fatty acid release from isolated rat adipocytes. epo.org These findings highlight the potential of these N2O2-coordination-type zinc(II) complexes as hypoglycemic agents. epo.org

Table 2: Anti-diabetic Activity of 4-Oxo-1,4-dihydropyridine and Related Derivatives

| Derivative/Compound | Target/Mechanism | Key Findings | Reference |

| Compound 8b (a 1,4-dihydropyridine derivative) | ROS reduction, α-glucosidase inhibition | Showed more potent antidiabetic effect than glimepiride in an in vivo model. | ambeed.com |

| Compound 23g (a 4-phenoxynicotinamide derivative) | TGR5 agonist | Potent activation of human and mouse TGR5, significant glucose-lowering effects in vivo. | nih.gov |

| Zinc(II) complexes of pyrrole-3-carboxamide derivatives | Insulin-mimetic activity | Exhibited higher in vitro insulin-mimetic activity than the control. | epo.org |

Anti-ulcer Activity

The therapeutic potential of 1,4-dihydropyridine derivatives extends to the treatment of peptic ulcers. Research has shown that this class of compounds possesses significant anti-ulcerogenic properties. In a study involving the synthesis of approximately 25 different 1,4-dihydropyridine derivatives, several compounds, notably A5, A6, B5, and B6, demonstrated significant anti-ulcer activity in an ethanol-induced gastric lesion model in animals. bldpharm.com The potency of compounds A5 and B6 was found to be comparable to that of the standard drug, omeprazole. bldpharm.com This suggests that the 1,4-dihydropyridine scaffold, traditionally known for its calcium channel blocking effects, holds promise for the development of new anti-ulcer agents. bldpharm.com

Further supporting this, research into dihydropyrimidinone-piperidine hybrids has also revealed potent anti-ulcer and anti-secretory activities. nih.gov Among a series of synthesized hybrids, compounds 3, 8, 11, and 15 were particularly effective in an in vivo model of ethanol-induced ulcers. nih.gov These compounds were found to inhibit the formation of gastric ulcers and enhance the secretion of gastric mucin, a key component of the protective mucosal barrier. nih.gov Compound 15 emerged as the most potent in the series, indicating that hybrid molecules incorporating the dihydropyrimidinone and piperidine (B6355638) scaffolds could lead to a new class of orally active anti-ulcer drugs. nih.gov

Glutathione S-transferase Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic compounds, including carcinogens and environmental toxins. Inhibition of GSTs is a strategy being explored in cancer therapy to overcome drug resistance. While direct studies on this compound derivatives as GST inhibitors are limited, research on related structures provides valuable insights.

One study focused on the synthesis and evaluation of thirteen glutathione (GSH) derivatives for their ability to inhibit GST 3-3. bldpharm.com The most effective inhibitor was found to be the phenylthiosulphonate derivative of GSH (GSSO2Ph), which caused a time-dependent loss of enzyme activity. bldpharm.com The inhibition was more rapid at a more alkaline pH, and it was determined that the inhibitor likely forms a covalent bond with a cysteine residue at the enzyme's active site. bldpharm.com

Another approach to discovering GST inhibitors involves the use of dynamic combinatorial chemistry. This technique has been successfully employed to identify new inhibitors by creating a dynamic library of compounds based on the structures of glutathione and the enone ethacrynic acid. The GST enzyme itself is used to select and amplify the most potent inhibitors from this library.

Furthermore, a study on a monocarbonyl curcuminoid derivative demonstrated its ability to inhibit human glutathione transferase A4-4 (hGSTA4-4). This particular isoenzyme is crucial for detoxifying lipid peroxidation products. The findings from these studies on various compound classes highlight the potential for designing novel GST inhibitors, and the this compound scaffold could serve as a template for such endeavors.

Mechanisms of Action and Pharmacological Investigations

Receptor Binding and Modulation (e.g., CB2 Receptor Interactions)

The primary area of pharmacological investigation for 4-oxo-1,4-dihydropyridine-2-carboxamide derivatives has been their interaction with the cannabinoid type 2 (CB2) receptor. nih.govnih.gov The CB2 receptor, a G-protein coupled receptor, is a significant therapeutic target due to its role in various pathological and physiological processes. nih.gov Research has demonstrated that compounds with the 4-oxo-1,4-dihydropyridine scaffold can act as potent and selective ligands for the CB2 receptor, exhibiting high binding affinity. nih.gov

Derivatives of this compound have been developed that display modest affinity for the CB1 receptor, which is predominantly expressed in the central nervous system, while showing high affinity and potency at the CB2 receptor. nih.gov This selectivity is a desirable characteristic in drug development to minimize potential centrally-mediated side effects. The functional activity of these compounds at the CB2 receptor can be modulated to be either agonistic or inverse agonistic, depending on the specific structural modifications of the core scaffold. nih.govnih.gov

In silico modeling studies have provided insights into the specific interactions between this compound derivatives and the CB2 receptor at the molecular level. nih.gov These studies suggest that the nature of the substituent at the C-6 position of the dihydropyridine (B1217469) ring plays a crucial role in determining the functional activity of the compound. For instance, derivatives with a methyl or tert-butyl group at the C-6 position tend to act as agonists, while those with a phenyl or 4-chlorophenyl group at the same position exhibit inverse agonist activity. nih.gov

This difference in functionality is hypothesized to be due to the ability of the C-6 substituent to modulate the conformation of a specific amino acid, tryptophan (W6.48), which is known to be critical for the activation of G-protein coupled receptors. nih.gov The interaction of the ligand with this key residue is thought to stabilize either an active or inactive conformation of the receptor, leading to agonism or inverse agonism, respectively.

Enzymatic Inhibition (e.g., Histone Deacetylase Inhibition)

While the primary focus of research on this compound has been on receptor-mediated activities, the broader class of dihydropyridine derivatives has been investigated for enzymatic inhibition. There is no direct evidence in the reviewed literature to suggest that this compound itself is a histone deacetylase (HDAC) inhibitor. However, structurally related compounds have been explored for this activity. For example, some (E)-N-hydroxycinnamamide-based HDAC inhibitors incorporate a 4-aminopiperidine-1-carboxamide (B2670209) core structure. nih.gov Furthermore, other heterocyclic compounds are well-known HDAC inhibitors, which function by interacting with the zinc ion in the enzyme's active site, leading to the accumulation of acetylated histones and subsequent changes in gene expression. epa.gov

Interaction with Cellular Pathways (e.g., Respiratory Chain Inhibition)

There is currently a lack of direct scientific evidence from the reviewed literature to indicate that this compound interacts with and inhibits the mitochondrial respiratory chain. The mitochondrial respiratory chain is a series of protein complexes that transfer electrons and generate ATP, and its inhibition can have significant cellular consequences. nih.gov While various chemical compounds are known to inhibit the respiratory chain at different complexes, specific studies linking this compound to this mechanism of action have not been identified. Research in this area has focused on other classes of molecules, such as certain ceramides (B1148491) and their effects on the oxygen consumption of mitochondria. researchgate.net

Investigations into Structure-Function Relationships at the Molecular Level

The investigation of structure-function relationships for this compound derivatives has been a key aspect of their development as pharmacological agents. For CB2 receptor ligands, as previously mentioned, the substituent at the C-6 position is a critical determinant of functional activity (agonism vs. inverse agonism). nih.gov Further studies on this scaffold have led to the discovery of potent and selective CB2 receptor agonists. nih.gov

In a broader context, structure-activity relationship (SAR) studies of 1,4-dihydropyridine (B1200194) derivatives have revealed several key features for optimal activity at different targets. For instance, in the context of calcium channel antagonism, the presence of ester groups at the 3- and 5-positions of the dihydropyridine ring and an aryl group at the 4-position are considered important for activity. researchgate.netnih.gov The nature and position of substituents on this aryl group can also significantly influence the binding affinity. nih.gov For derivatives of the related 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold, which have been investigated as Axl kinase inhibitors, specific substitutions have been shown to lead to high potency and selectivity. nih.gov

| Scaffold/Target | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| This compound / CB2 Receptor | C-6 Substituent (Methyl/tert-Butyl) | Agonist Activity | nih.gov |

| This compound / CB2 Receptor | C-6 Substituent (Phenyl/4-Chlorophenyl) | Inverse Agonist Activity | nih.gov |

| 1,4-Dihydropyridine / Calcium Channel | Ester groups at C-3 and C-5 | Most effective for activity | researchgate.netnih.gov |

| 1,4-Dihydropyridine / Calcium Channel | Aryl group at C-4 | Basic requirement for optimal activity | researchgate.netnih.gov |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamide / Axl Kinase | Specific substitutions on the quinoline (B57606) and carboxamide moieties | High potency and selectivity | nih.gov |

Pharmacological Screening Models and Assays

A variety of pharmacological screening models and assays have been employed to characterize the activity of this compound and its derivatives. For the investigation of CB2 receptor interactions, radioligand binding assays are commonly used to determine the binding affinity of the compounds. nih.govnih.gov These assays typically utilize a radiolabeled ligand, such as [3H]CP-55,940, and measure the ability of the test compound to displace it from the receptor.

To assess the functional activity of these compounds as agonists or inverse agonists, [35S]GTPγS binding assays are frequently employed. nih.gov These assays measure the activation of G-proteins coupled to the receptor in the presence of the compound. Furthermore, in vivo models, such as the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, have been used to evaluate the therapeutic potential of CB2 receptor agonists based on the 4-oxo-1,4-dihydropyridine scaffold. nih.gov

For the broader class of 1,4-dihydropyridine derivatives, a range of other assays are utilized depending on the therapeutic target. These can include in vitro kinase assays to assess enzyme inhibition, and cell-based assays to measure cellular processes like proliferation and migration. nih.govnih.gov

| Assay Type | Purpose | Example | Reference |

|---|---|---|---|

| Radioligand Binding Assay | Determine binding affinity to a receptor | Displacement of [3H]CP-55,940 from CB2 receptors | nih.govnih.gov |

| [35S]GTPγS Binding Assay | Assess functional activity (agonism/inverse agonism) at G-protein coupled receptors | Measurement of G-protein activation by CB2 receptor ligands | nih.gov |

| In Vivo Disease Model | Evaluate therapeutic efficacy in a living organism | TNBS-induced colitis model in mice for CB2 agonists | nih.gov |

| In Vitro Kinase Assay | Measure the inhibition of a specific kinase | Assessment of Axl kinase inhibition by 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives | nih.gov |

| Cell-Based Proliferation/Migration Assays | Evaluate the effect of a compound on cellular functions | Inhibition of cancer cell migration by Axl kinase inhibitors | nih.gov |

Therapeutic Potential and Future Research Directions

Prospects for Drug Development Based on the 4-Oxo-1,4-dihydropyridine-2-carboxamide Scaffold

The 4-oxo-1,4-dihydropyridine scaffold is a privileged structure in drug discovery, demonstrating a wide range of biological activities. dovepress.com The carboxamide functional group at the 2-position further enhances its potential for forming specific interactions with biological targets. This scaffold is a key component in several commercially available drugs, highlighting its importance in medicinal chemistry. dovepress.com

Research has shown that derivatives of this scaffold can act as potent and selective ligands for various receptors. For instance, certain 4-oxo-1,4-dihydropyridine-3-carboxamides have been identified as selective CB2 cannabinoid receptor inverse agonists, suggesting potential applications in conditions where this receptor is implicated. nih.gov The development of these compounds started from a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides, which were selective CB2 agonists. nih.gov This demonstrates the tunability of the scaffold's activity through structural modifications.

Furthermore, the related 4-oxoquinoline-3-carboxamide scaffold has been explored for its anticancer properties. researchgate.net These compounds are thought to exert their effects by targeting mammalian topoisomerase II, an enzyme crucial for DNA replication in cancer cells. researchgate.net This provides a strong rationale for investigating the anticancer potential of this compound derivatives.

Below is a table of notable compounds based on the related 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold and their observed activities.

| Compound Category | Target/Activity | Reference |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | CB2 Receptor Agonists/Inverse Agonists | nih.gov |

| 4-Oxoquinoline-3-carboxamides | Anticancer (Topoisomerase II inhibitors) | researchgate.net |

Emerging Applications and Unexplored Therapeutic Areas

While the primary focus has been on areas like cannabinoid receptor modulation and anticancer activity, the inherent properties of the 4-oxo-1,4-dihydropyridine scaffold suggest potential in other therapeutic domains. The 1,4-dihydropyridine (B1200194) (1,4-DHP) core, a precursor to the 4-oxo variant, is well-known for its role in cardiovascular drugs. dovepress.comnih.gov This raises the possibility of developing novel cardiovascular agents based on the this compound scaffold.

The redox properties of many 1,4-dihydropyridines also point towards their potential as antioxidants to combat oxidative stress-related disorders. nih.gov This opens up avenues for exploring the utility of this compound derivatives in neurodegenerative diseases, inflammation, and other conditions where oxidative damage is a key pathological feature.

Additionally, the structural similarity to quinolone antibiotics, which also contain a 4-oxo-1,4-dihydropyridine-like core, suggests that derivatives could be investigated for antimicrobial activity. nih.gov The introduction of a carboxamide at the 2-position could lead to novel structure-activity relationships in this area.

Advanced Synthetic Methodologies for Enhanced Diversity

The generation of a diverse library of this compound derivatives is crucial for thorough pharmacological evaluation. Several synthetic strategies have been developed to access the core scaffold and its analogues.

One approach involves a one-pot Stobbe condensation followed by cyclization, which has been successfully used to construct the related 4-oxo-4H-quinolizine-2-carboxylate core. researchgate.net This method offers a facile route to the basic heterocyclic system, which can then be functionalized. researchgate.net Another strategy utilizes an isoxazole-based method for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates, which could potentially be adapted for the synthesis of 2-carboxamide (B11827560) derivatives. nih.gov

More recently, electrocarboxylation has emerged as a highly efficient method for synthesizing novel dicarboxylic acid derivatives of 1,4-dihydropyridines. nih.gov This technique could be explored for the direct introduction of a carboxylic acid group at the 2-position, which can then be converted to the desired carboxamide. The development of such advanced synthetic methods is key to expanding the chemical space around the this compound scaffold and enabling the synthesis of a wider range of analogues for biological testing. nih.gov

The following table summarizes some advanced synthetic methods applicable to dihydropyridine (B1217469) derivatives.

| Synthetic Method | Key Features | Reference |

| Stobbe Condensation/Cyclization | One-pot synthesis of related quinolizine core | researchgate.net |

| Isoxazole-based Synthesis | Access to 4-oxo-1,4-dihydropyridine-3-carboxylates | nih.gov |

| Electrocarboxylation | Efficient synthesis of dicarboxylic acid derivatives | nih.gov |

Refined SAR and Computational Studies for Targeted Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the 4-oxo-1,4-dihydropyridine scaffold, SAR studies have revealed that modifications at various positions on the ring can significantly impact potency and selectivity. nih.gov For instance, in the case of CB2 receptor ligands, the substituent at the C-6 position was found to control whether the compound acts as an agonist or an inverse agonist. nih.gov

Computational studies, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, are powerful tools for refining SAR and guiding the design of more potent and selective compounds. researchgate.net These methods allow researchers to visualize how a molecule binds to its target and to predict the activity of new, unsynthesized compounds. researchgate.net For example, in silico studies have suggested that the C-6 substituent in CB2 ligands could modulate the conformation of a key amino acid residue in the receptor's binding pocket. nih.gov By integrating computational and experimental approaches, it is possible to accelerate the drug discovery process and design molecules with improved therapeutic profiles. nih.gov

Preclinical and Clinical Development Outlook

The journey of a drug candidate from the laboratory to the clinic is a long and complex process. For derivatives of the this compound scaffold, the preclinical development phase would involve extensive in vitro and in vivo studies to evaluate their efficacy, and pharmacokinetic properties.

Promising results have been observed in preclinical models for related compounds. For example, a series of 4-oxo-1,4-dihydropyridine derivatives designed as selective CB2 receptor agonists showed a protective effect in a mouse model of colitis. nih.gov Similarly, certain 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide derivatives have been identified as potent PI3Kα inhibitors with favorable pharmacokinetic profiles in preclinical studies. researchgate.net

While there is no publicly available information on this compound derivatives currently in clinical trials, the strong preclinical data for structurally similar compounds provides a solid foundation for their future development. The diverse biological activities associated with this scaffold suggest that it holds significant promise for yielding new drug candidates for a variety of diseases. nih.gov

Challenges and Opportunities in this compound Research

The development of drugs based on the this compound scaffold presents both challenges and opportunities. A key challenge is to achieve high target selectivity to minimize off-target effects. The inherent reactivity of the dihydropyridine ring can also pose challenges in terms of metabolic stability.

However, the opportunities are vast. The scaffold's proven track record in approved drugs and its chemical tractability make it an attractive starting point for new drug discovery programs. dovepress.com The ability to fine-tune the biological activity by modifying the substituents on the dihydropyridine ring offers a significant advantage. nih.gov Furthermore, the development of novel synthetic methodologies will continue to expand the accessible chemical diversity, increasing the chances of identifying compounds with superior therapeutic properties. eurekaselect.com Continued interdisciplinary research, combining synthetic chemistry, pharmacology, and computational modeling, will be crucial to unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Q. What synthetic methodologies are available for preparing 4-oxo-1,4-dihydropyridine-2-carboxamide derivatives?

- Methodological Answer : A Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides efficient access to 4-oxo-1,4-dihydropyridine-3-carboxylates, which can be further functionalized to yield carboxamide derivatives . Alternative methods include the Hantzsch synthesis, which involves cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields and purity. Post-synthetic modifications, such as amidation of ester groups, require careful control of nucleophilic reagents (e.g., amines) and coupling agents .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Structural confirmation relies on a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and hydrogen bonding.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve crystallographic parameters (e.g., unit cell dimensions, space group) and confirm stereochemistry. For example, a cadmium(II) complex containing a 4-oxo-1,4-dihydroquinoline derivative was resolved in a triclinic system (space group P1) with bond angles and distances confirming ligand coordination .

- HPLC for purity assessment, particularly when synthesizing derivatives for biological testing .

Advanced Research Questions

Q. How do substituents at the C-6 position influence the biological activity of this compound derivatives?

- Methodological Answer : Medicinal chemistry studies on CB2 receptor ligands demonstrate that C-6 substituents dictate agonist/inverse agonist functionality. For instance:

- Methyl or tert-butyl groups at C-6 correlate with agonist activity.

- Phenyl or 4-chlorophenyl groups favor inverse agonism.

Computational docking (e.g., using AutoDock Vina) reveals that bulky C-6 substituents modulate the conformation of key residues (e.g., W6.48 in GPCRs), affecting receptor activation. Experimental validation via radioligand binding assays (e.g., with [³H]CP-55,940) and functional cAMP assays is essential to confirm predicted activity .

Q. How can researchers resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?